Btk-IN-11 is part of a class of small molecule inhibitors that target the ATP-binding site of BTK. It was developed through structure-based drug design techniques, focusing on maximizing selectivity and potency against BTK while minimizing off-target effects. The compound's classification falls under kinase inhibitors, specifically targeting the non-receptor tyrosine kinase category.
The synthesis of Btk-IN-11 involves several key steps, typically beginning with a quinoline-based scaffold. The synthetic route may include:
Recent studies have highlighted improved synthetic strategies that enhance yield and reduce byproducts, making the process more efficient for large-scale production.
Btk-IN-11 exhibits a specific molecular structure characterized by:
The compound's molecular formula is typically represented as , where , , and correspond to specific counts based on its detailed structural analysis. Its three-dimensional conformation can be visualized using molecular modeling software, revealing key interactions with BTK.
Btk-IN-11 primarily functions through irreversible inhibition of BTK by forming a covalent bond with Cys481 in the ATP-binding pocket. The reaction mechanism can be summarized as follows:
Studies have shown that Btk-IN-11 exhibits an IC50 value indicating its potency against purified BTK kinase.
The mechanism by which Btk-IN-11 exerts its pharmacological effects involves several steps:
Btk-IN-11 typically exhibits:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3